2-(4-Nitrosopiperazin-1-yl)pyrimidine
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Overview
Description
2-(4-Nitrosopiperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C8H11N5O. It is primarily used in the pharmaceutical industry as a key intermediate in the synthesis of various drugs . This compound is known for its unique structure, which includes a nitroso group attached to a piperazine ring, further connected to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2-(4-Nitrosopiperazin-1-yl)pyrimidine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with enhanced safety measures and waste management protocols .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrosopiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-Nitrosopiperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrosopiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound can also interact with DNA and RNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Known for its acetylcholinesterase inhibitory activity.
2-(4-Methylpiperazin-1-yl)pyrimidine: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-(4-Nitrosopiperazin-1-yl)pyrimidine is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other piperazine-pyrimidine derivatives. This uniqueness makes it a valuable compound in drug development and other scientific research applications .
Properties
Molecular Formula |
C8H11N5O |
---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-(4-nitrosopiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C8H11N5O/c14-11-13-6-4-12(5-7-13)8-9-2-1-3-10-8/h1-3H,4-7H2 |
InChI Key |
NWSVVDNGQXGGIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)N=O |
Origin of Product |
United States |
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